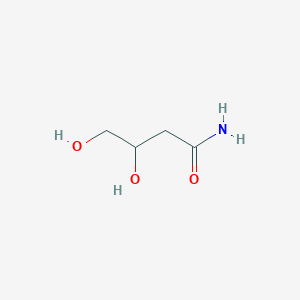
3,4-Dihydroxybutanamide
Übersicht
Beschreibung
3,4-Dihydroxybutanamide is a chemical compound with the molecular formula C4H9NO3 . It has an average mass of 119.119 Da and a monoisotopic mass of 119.058243 Da . It is also known by its IUPAC name, Butanamide, 3,4-dihydroxy- .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxybutanamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The SMILES string representation is OC@HCC(N)=O . For a more detailed molecular structure analysis, specific peer-reviewed papers or technical documents related to the molecular structure of 3,4-Dihydroxybutanamide would be required.Physical And Chemical Properties Analysis
3,4-Dihydroxybutanamide is a solid substance . It has an average mass of 119.119 Da and a monoisotopic mass of 119.058243 Da . For a more detailed physical and chemical properties analysis, specific peer-reviewed papers or technical documents related to the physical and chemical properties of 3,4-Dihydroxybutanamide would be required.Wissenschaftliche Forschungsanwendungen
Inhibition of GABA Transport Proteins
A series of 2-substituted 4-hydroxybutanamide derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins GAT1-4. These compounds, including 3,4-Dihydroxybutanamide, showed varying degrees of inhibition, suggesting potential applications in modulating GABAergic signaling (Kowalczyk et al., 2013).
Production of 3,4-Dihydroxybutyric Acid
Research focusing on the biosynthesis of 3,4-Dihydroxybutyric acid (3,4-DHBA), a related compound, involved engineering Escherichia coli with a biosynthetic pathway. This pathway significantly improved the production of 3,4-DHBA, highlighting the compound's industrial and pharmaceutical applications (Liu et al., 2021).
Structural and Acidity Studies
A study on optically active 4-hydroxy-N-(2-hydroxyethyl)butanamides, including compounds like 3,4-Dihydroxybutanamide, revealed their structural characteristics and acidity in various states. These findings are crucial for understanding the chemical behavior and potential applications of these compounds (Duarte-Hernández et al., 2015).
Tissue Engineering Applications
Polyhydroxyalkanoates (PHAs), such as poly 4-hydroxybutyrate (P4HB), which can be derived from 3,4-Dihydroxybutanamide, have been extensively used in tissue engineering. These materials have shown promise in developing medical devices and tissue engineering scaffolds due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Antimicrobial Activity
Derivatives of 3,4-Dihydroxybutanamide have been explored for their antimicrobial properties. These derivatives have potential applications in developing new antimicrobial agents and understanding the role of such compounds in biological systems (Tlekhusezh et al., 1999).
In Vitro Production from D-Xylose
An in vitro study demonstrated the production of d-3,4-Dihydroxybutyric acid from d-xylose, using a combination of enzymes. This research highlights a potential pathway for producing valuable chemicals from biomass, emphasizing the industrial importance of 3,4-Dihydroxybutanamide derivatives (Zhang et al., 2022).
Spectrophotometric Determination of Copper(II)
3,4-Dihydroxybutanamide derivatives were used in a spectrophotometric method for determining copper(II) concentrations. This application demonstrates the compound's utility in analytical chemistry (Leporati, 1990).
Biosynthesis of Polyhydroxyalkanoate (PHA)
The biosynthesis of PHA, particularly polyhydroxyalkanoate copolymers with 4-hydroxybutyrate units, demonstrates the utility of 3,4-Dihydroxybutanamide in producing biodegradable and biocompatible materials for medical applications (Utsunomia et al., 2020).
Safety And Hazards
Sigma-Aldrich provides 3,4-Dihydroxybutanamide as part of a collection of unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . For a more detailed safety and hazards analysis, specific Material Safety Data Sheets (MSDS) or other safety documents related to 3,4-Dihydroxybutanamide would be required.
Eigenschaften
IUPAC Name |
3,4-dihydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOHUQOEJUSLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594181 | |
| Record name | 3,4-Dihydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybutanamide | |
CAS RN |
126495-84-9 | |
| Record name | 3,4-Dihydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



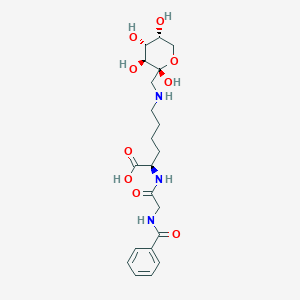


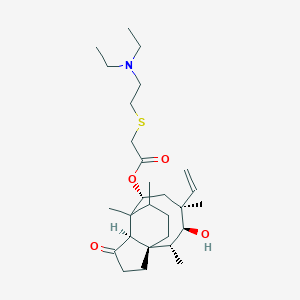


![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

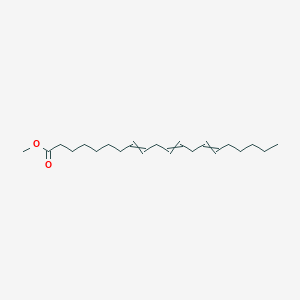


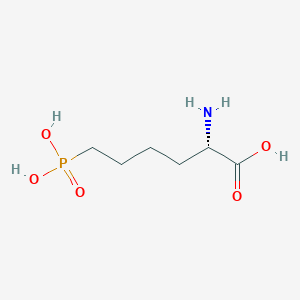

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)